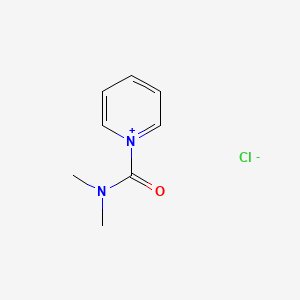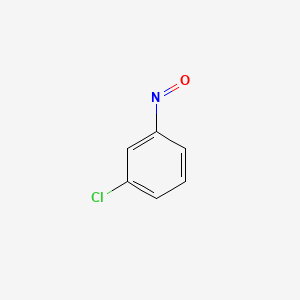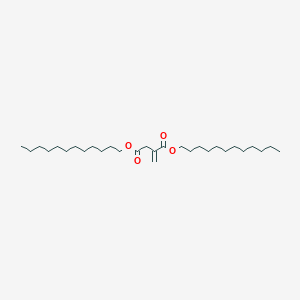![molecular formula C12H8S B14749731 Naphtho[1,2-c]thiophene CAS No. 232-81-5](/img/structure/B14749731.png)
Naphtho[1,2-c]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[1,2-c]thiophene is a polycyclic aromatic hydrocarbon that consists of a naphthalene ring fused with a thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphtho[1,2-c]thiophene can be synthesized through several methods. One common approach involves the cyclization of naphthalene-1,2-dione with α-enolic dithioesters via a Michael-type addition, followed by oxidation and cyclization . Another method includes the arylation of acrylic acid with α- and β-iodonaphthalene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. These methods often require careful control of reaction conditions to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Naphtho[1,2-c]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as thionyl chloride.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, such as nitration, which typically results in the formation of 2-nitro derivatives.
Common Reagents and Conditions:
Oxidation: Thionyl chloride is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nitration can be achieved using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Nitro-substituted derivatives.
Applications De Recherche Scientifique
Naphtho[1,2-c]thiophene has a wide range of scientific research applications:
Organic Electronics: It is used as a building block for organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the development of new materials with unique electronic properties.
Medicinal Chemistry: this compound derivatives have shown potential in medicinal chemistry for their biological activities.
Mécanisme D'action
The mechanism by which naphtho[1,2-c]thiophene exerts its effects is primarily related to its electronic structure. The compound’s fused ring system allows for efficient electron delocalization, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include interactions with various electronic components in organic semiconductors .
Comparaison Avec Des Composés Similaires
Naphtho[1,2-c]thiophene can be compared with other similar compounds, such as:
Naphtho[2,3-b]thiophene: Another thiophene-fused naphthalene derivative with slightly different electronic properties.
Benzo[b]naphtho[1,2-d]thiophene: A compound with a similar structure but different substitution patterns.
Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct electronic properties that are advantageous for certain applications in organic electronics and materials science .
Propriétés
Numéro CAS |
232-81-5 |
|---|---|
Formule moléculaire |
C12H8S |
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
benzo[g][2]benzothiole |
InChI |
InChI=1S/C12H8S/c1-2-4-11-9(3-1)5-6-10-7-13-8-12(10)11/h1-8H |
Clé InChI |
YPEFMQGGABUYFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CSC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
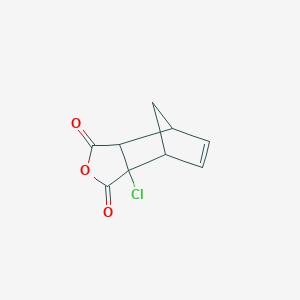



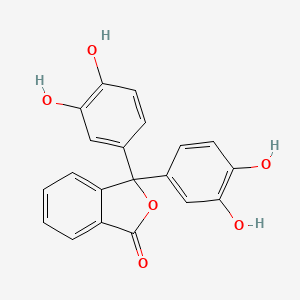
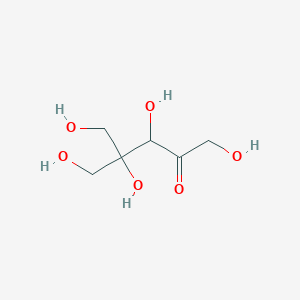

![(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B14749703.png)
![2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14749705.png)
